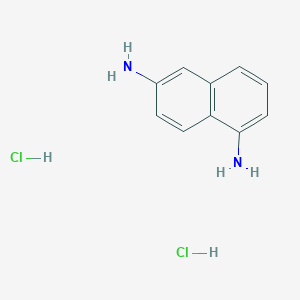
Naphthalene-1,6-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-1,6-diamine dihydrochloride is an organic compound with the molecular formula C10H10N2·2HCl. It is a white crystalline powder that is soluble in water and has a molecular weight of 231.12 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
作用機序
Target of Action
Naphthalene-1,6-diamine dihydrochloride (NDDH) is a chemical compound that has been widely used in scientific research . This suggests that its primary targets could be nitrate and nitrite ions.
Mode of Action
The mode of action of NDDH involves a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . The primary aromatic amino group is first diazotised with sodium nitrite and hydrochloric acid. The excess nitrous acid (HNO2) is neutralised by treating with ammonium sulphamate reagent. Finally, the diazonium ion is allowed to couple with NDDH .
Biochemical Pathways
This reaction results in the formation of a strongly colored azo compound, which can be quantitatively related to the concentration of nitrite ions .
Result of Action
The result of NDDH’s action is the formation of a strongly colored azo compound through a diazonium coupling reaction in the presence of nitrite . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .
Action Environment
The action of NDDH is influenced by environmental factors such as the presence of nitrite ions and the pH of the solution. The diazonium coupling reaction that NDDH undergoes requires the presence of nitrite ions and occurs in an acidic environment . Therefore, the efficacy and stability of NDDH’s action can be influenced by these factors.
生化学分析
Biochemical Properties
The biochemical properties of Naphthalene-1,6-diamine dihydrochloride are not well-studied. It is known to form charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known to undergo most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,6-diamine dihydrochloride can be synthesized through several methods. One common method involves the alkylation reaction of bromonaphthalene with ethylene diamine in the presence of a catalyst such as basic cupric carbonate . The reaction product is then purified using organic solvents like benzene and ethanol, followed by dissolution in hydrochloric acid to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of basic cupric carbonate as a catalyst is preferred due to its cost-effectiveness and higher catalytic efficiency compared to other catalysts like copper powder and copper oxide .
化学反応の分析
Types of Reactions
Naphthalene-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Diazotization: This compound readily undergoes diazotization in the presence of nitrite ions to form diazonium salts.
Coupling Reactions: It participates in diazonium coupling reactions to produce azo compounds, which are strongly colored.
Common Reagents and Conditions
Nitrite Ions: Used in diazotization reactions to form diazonium salts.
Sulfanilamide: Often used in coupling reactions with diazonium salts to form azo compounds.
Major Products Formed
科学的研究の応用
Naphthalene-1,6-diamine dihydrochloride has a wide range of applications in scientific research:
Quantitative Analysis: It is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry.
Chemosensors: The compound is used in the development of chemosensors for detecting various ions and molecules.
Polymer Synthesis: It is employed in the synthesis of poly(ester-imide)s and other polymers with unique physical properties.
Liquid Crystal Alignment Layers: Used in the synthesis of polyimides for liquid crystal alignment layers.
Fluorescent Chemosensors: Utilized in the development of fluorescent chemosensors for detecting divalent cations like Fe2+ and Cu2+.
類似化合物との比較
Similar Compounds
N-(1-Naphthyl)ethylenediamine Dihydrochloride: This compound is similar in structure and is also used in diazonium coupling reactions for quantitative analysis.
Naphthalene-2,6-diamine: Another similar compound with applications in polymer synthesis and chemosensors.
Uniqueness
Naphthalene-1,6-diamine dihydrochloride is unique due to its specific reactivity in diazonium coupling reactions and its effectiveness in quantitative analysis of nitrate and nitrite ions . Its high solubility in water and strong coloration of azo compounds make it particularly valuable in analytical chemistry .
特性
IUPAC Name |
naphthalene-1,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;;/h1-6H,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAVFJYGLHSYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2780412.png)
![N-[(4-methoxyphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2780414.png)
![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)

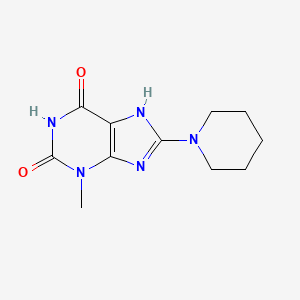
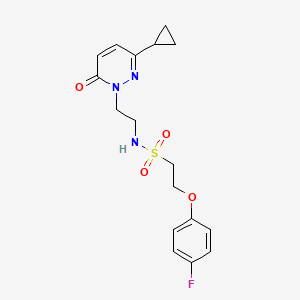
![3-(Benzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B2780422.png)

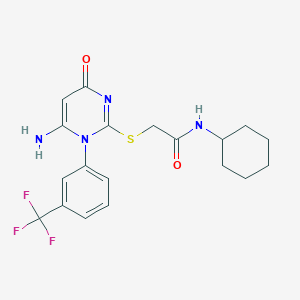
![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)
![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)
![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)
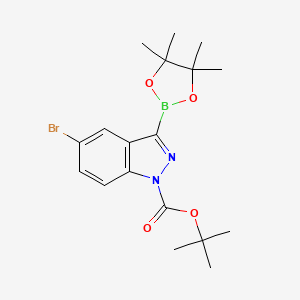
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)
